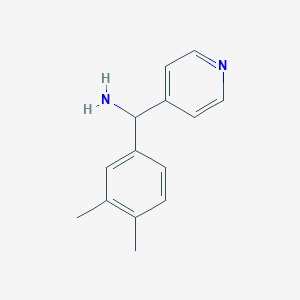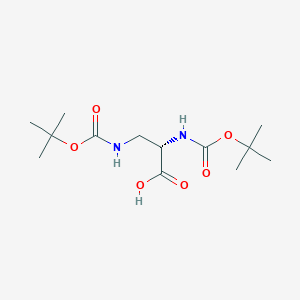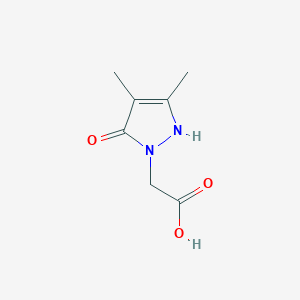
C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a new pyrazolo-pyridine analogue was synthesized in two steps: the first stage was the synthesis of a monoketone curcumin analogue through Claisen–Schmidt reaction, and the second stage was the synthesis of the title compound through intermolecular cyclization under reflux condition . Another method involves the use of 3, 4-dimethylaniline as the initial raw material, producing the 3, 4-dimethyl phenyl hydrazine after the diazotization reaction .Molecular Structure Analysis
The molecular structure of related compounds like 3,4-Dimethylphenylhydrazine has been analyzed using various spectroscopic techniques . The structure is confirmed by UV, FT-IR, HRMS, 1D NMR (1 H-NMR, 13 C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Chemical Reactions Analysis
The catalytic asymmetric inverse-electron-demand oxa-Diels–Alder (IODA) reaction is a highly effective synthetic method for creating enantioenriched six-membered oxygen-containing heterocycles . This reaction has been used to produce 3,4-dihydropyran with an unoccupied C6 position in the ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 3,4-Dimethylphenylhydrazine include a molecular weight of 172.66, and a linear formula of (CH3)2C6H3NHNH2·HCl . Phenylhydrazine has a molecular formula of CHN and an average mass of 108.141 Da .Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a part of a broader class of compounds that have been subject to various synthesis and structural analysis studies. For instance, a study on the synthesis of a novel unsymmetrical dihydropyridine showcases the structural complexity and the potential of similar compounds in scientific research. The synthesized compound demonstrated intricate intra and inter-molecular hydrogen bonding, contributing to its unique properties (Trivedi et al., 2009).
Coordination and Complexation in Chemistry
The compound’s structural features make it a candidate for forming complexes with metals, which is a significant area of research in coordination chemistry. A study discussed the synthesis and characterization of copper(I) complexes with ligands similar to C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. The complexes exhibited quasireversible redox behavior, indicative of their potential applications in various chemical processes (Dehghanpour et al., 2007).
Crystallography and Molecular Interactions
The analysis of molecular structures through crystallography provides deep insights into the interaction patterns and stability of compounds. Studies have characterized compounds with structural similarities to C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, revealing complex patterns of hydrogen bonding and molecular interactions that are crucial for understanding their behavior in various environments (Akhramez et al., 2016).
Chemical Reactions and Mechanisms
Research on the reactivity and mechanism of synthesis for compounds related to C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine provides valuable insights into their potential applications. Studies detailing regioselectivity and mechanism of synthesizing N-substituted pyridones and substituted pyridines offer a glimpse into the versatility and utility of these compounds in chemical synthesis and potential industrial applications (Li et al., 2017).
Mécanisme D'action
While the exact mechanism of action for “C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine” is not available, related compounds like thrombopoietin (TPO) receptor agonists have been studied. TPO is the major physiological regulator of platelet production. TPO binds the TPO receptor, activates JAK and STAT pathways, thus stimulating megakaryocyte growth and platelet production .
Safety and Hazards
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-3-4-13(9-11(10)2)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAMUPUERIVAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=NC=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)


![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)




![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)
![8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine](/img/structure/B3164152.png)

![7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde](/img/structure/B3164166.png)
![4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride](/img/structure/B3164172.png)